IP Receptor Agonist Activity: 19(S)-HETE vs. Prostacyclin Analogs
19(S)-HETE acts as a full orthosteric agonist of the human prostacyclin (IP) receptor with an EC₅₀ value of 567 nM . This receptor activation mediates inhibition of platelet activation and vascular relaxation .
| Evidence Dimension | IP receptor agonism potency |
|---|---|
| Target Compound Data | EC₅₀ = 567 nM |
| Comparator Or Baseline | Class baseline (IP receptor agonists): e.g., Iloprost EC₅₀ ≈ 1-10 nM range; prostacyclin EC₅₀ ≈ 1-5 nM |
| Quantified Difference | 19(S)-HETE is approximately 50- to 500-fold less potent than clinical prostacyclin analogs at the IP receptor. |
| Conditions | Human IP receptor expressed in heterologous system; orthosteric binding assay. |
Why This Matters
This defines 19(S)-HETE as a moderate-potency, full-efficacy IP receptor agonist—suitable for mechanistic studies where supraphysiological IP activation is not desired.
